N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide
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Overview
Description
N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide typically involves the formation of the imidazo[1,5-a]pyridine core followed by functionalization at the 6-position. One common method involves the cyclization of 2-aminopyridine with an appropriate alkyne under catalytic conditions. The reaction conditions often include the use of a copper catalyst and a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 6-position of the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynoic acid, while reduction could produce N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynol .
Scientific Research Applications
N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Pyridin-2-ylmethyl)but-2-ynamide
- N-(Pyrimidin-5-ylmethyl)but-2-ynamide
- N-(Imidazo[1,2-a]pyridin-6-ylmethyl)but-2-ynamide
Uniqueness
N-(Imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide is unique due to its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. This core structure is known for its stability and ability to participate in a wide range of chemical reactions, making it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-2-3-12(16)14-6-10-4-5-11-7-13-9-15(11)8-10/h4-5,7-9H,6H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCHNEOFDUDAKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN2C=NC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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